5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10BrN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as this compound, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI code for this compound is1S/C9H10BrN.ClH/c10-8-4-1-5-9-7 (8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H
. Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine 49 in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.55 . It is a solid at room temperature .Scientific Research Applications
Catalysis and Synthesis
1-Methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been utilized as an efficient catalyst for the synthesis of various compounds, showcasing the role of 5-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives in facilitating chemical reactions under thermal and solvent-free conditions. This method emphasizes the compound's contribution to the efficient synthesis of dihydropyrimidinones and hydroquinazolinediones, highlighting its potential in catalytic systems and chemical synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Novel Compound Synthesis
Synthetic strategies involving 5-Bromo-1,2,3,4-tetrahydroisoquinoline have led to the development of new classes of compounds. For example, the reaction of this compound with activated alkynes has afforded stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, further providing access to substituted dihydropyrrolo[2,1-a]isoquinolines. This research underscores the versatility of 5-Bromo-1,2,3,4-tetrahydroisoquinoline in synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry (Voskressensky et al., 2010).
Antagonist Synthesis for AMPA Receptor
5-Bromoisoquinoline, a closely related compound, was utilized in the synthesis of SPD 502, a competitive AMPA receptor antagonist. This process involved multiple steps including nitration, methylation, and reduction, showcasing the role of brominated tetrahydroisoquinoline derivatives in the development of pharmaceutical agents targeting neurological pathways (Min, 2011).
Photochromic Materials Development
The Duff formylation of related bromo-compounds has led to the synthesis of photochromic materials. Specifically, the condensation of these formyl derivatives with indolines or indolium halides in the presence of a base resulted in the development of new photochromic spiropyrans and spirooxazines. This research highlights the potential of brominated tetrahydroisoquinoline derivatives in the synthesis of materials with unique optical properties (Voloshin et al., 2008).
Mechanism of Action
Target of Action
5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is an important structural motif of various natural products and therapeutic lead compounds It’s known that its derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
It’s known that the compound can undergo reactions involving isomerization of iminium intermediate . This suggests that the compound may interact with its targets through a mechanism involving the formation and rearrangement of iminium intermediates.
Biochemical Pathways
It’s known that its derivatives have broad applications in asymmetric catalysis . This suggests that the compound may influence biochemical pathways involving asymmetric reactions.
Result of Action
It’s known that its derivatives can act as precursors for various alkaloids displaying multifarious biological activities . This suggests that the compound may have a wide range of biological effects depending on the specific derivative and target.
Action Environment
It’s known that the compound is stable at room temperature but can decompose at high temperatures . It is also soluble in some organic solvents, such as ethanol and dichloromethane .
Safety and Hazards
5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified as a GHS07 substance, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Tetrahydroisoquinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions would depend on the exact structure and functional groups present in the compound.
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMVDLGSHBOIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662875 | |
Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923591-51-9 | |
Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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